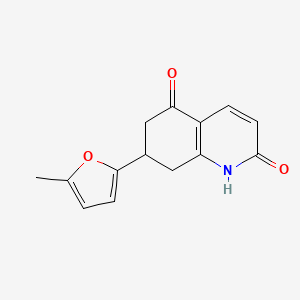
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, also known as DMFQ, is a synthetic compound that has shown potential in various scientific research applications. It is a heterocyclic compound that has a fused quinoline and furan ring system. DMFQ has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Mechanism of Action
The mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also act by reducing oxidative stress and inflammation in the brain, leading to neuroprotection. The anti-inflammatory activity of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have biochemical and physiological effects in various studies. In cancer research, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. In neuroprotection studies, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione for lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It has also been shown to have anti-inflammatory activity, which may be useful in studying inflammation-related diseases. However, one limitation of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione research. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases in animal models. Another direction is to investigate its anti-inflammatory activity in different cell types and animal models. Additionally, further studies are needed to understand the mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione and to improve its solubility for better bioavailability.
Scientific Research Applications
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
7-(5-methylfuran-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZUFHIQIHTLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




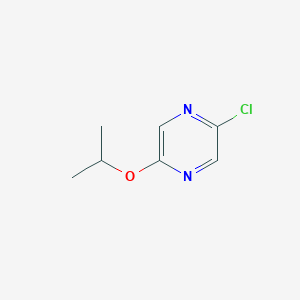
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B1429426.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)
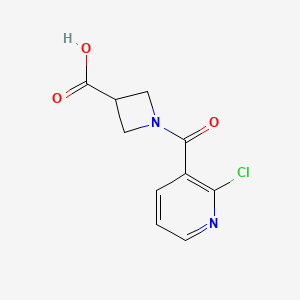
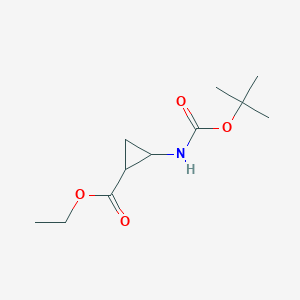
![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
![[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1429433.png)
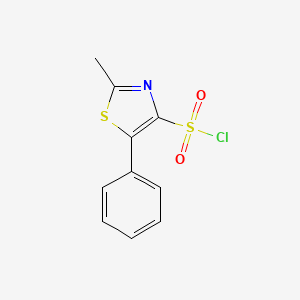
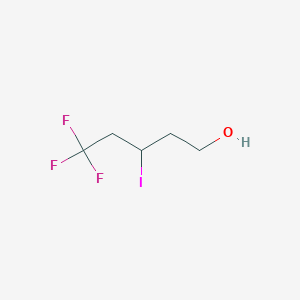
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B1429440.png)
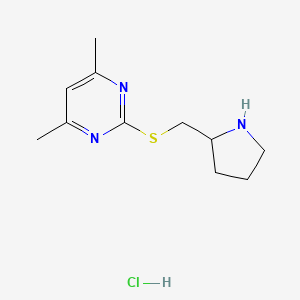
![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)